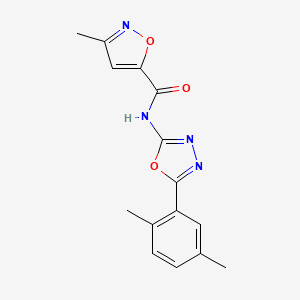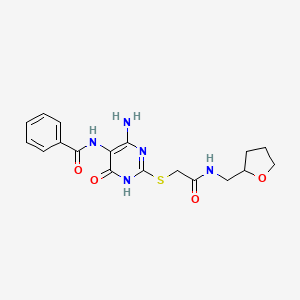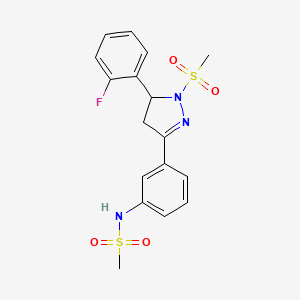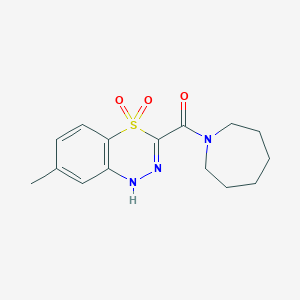![molecular formula C6H7F3N2O B2885829 [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol CAS No. 1383472-02-3](/img/structure/B2885829.png)
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol: is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and thermal stability, making it useful in various applications .
Mechanism of Action
The mechanism of action of [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxaldehyde
- 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Comparison: Compared to these similar compounds, [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol is unique due to the presence of the hydroxymethyl group. This functional group allows for additional chemical modifications and interactions, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-5(3-12)4(2-10-11)6(7,8)9/h2,12H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPJUKEQWOPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2885747.png)
![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)
![2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2885751.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)

![N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2885760.png)
![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)
![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2885764.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2885767.png)

